molecular formula C16H16O2 B14691997 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene CAS No. 32314-50-4

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene

Cat. No.: B14691997
CAS No.: 32314-50-4
M. Wt: 240.30 g/mol
InChI Key: DTUMXZXYQCXZPG-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a tetrahydroanthracene core with two methyl groups and an epidioxy bridge

Preparation Methods

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the tetrahydroanthracene core.

    Epidioxy Bridge Formation: The formation of the epidioxy bridge involves the reaction of the methylated tetrahydroanthracene with a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to introduce the oxygen atoms.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.

    Reduction: Reduction reactions can remove the epidioxy bridge, reverting the compound to its tetrahydroanthracene form.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups at various positions on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: The compound’s interactions with biological molecules are of interest in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.

    Industry: It may be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene exerts its effects involves its ability to undergo redox reactions. The epidioxy bridge can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. The molecular targets and pathways involved in its action are subjects of ongoing research, particularly in the context of its interactions with biological systems.

Comparison with Similar Compounds

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene can be compared with other similar compounds, such as:

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the epidioxy bridge, making it less reactive in redox processes.

    Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl): This compound has a different substitution pattern, affecting its chemical properties and reactivity.

Properties

CAS No.

32314-50-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1,12-dimethyl-13,14-dioxatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C16H16O2/c1-15-7-8-16(2,18-17-15)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-6,9-10H,7-8H2,1-2H3

InChI Key

DTUMXZXYQCXZPG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C3=CC4=CC=CC=C4C=C31)(OO2)C

Origin of Product

United States

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